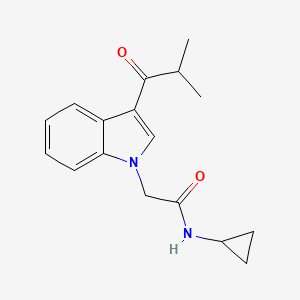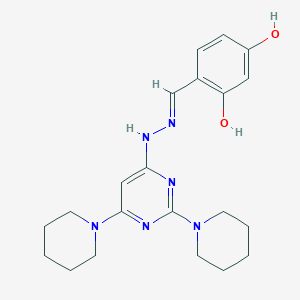![molecular formula C15H14Cl2N2O3S B5984955 N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as DMSO2-NCX 4040, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of sulfonylurea and is known to have anti-inflammatory, anti-oxidant and anti-thrombotic properties.
Mecanismo De Acción
The mechanism of action of DMSO2-NCX 4040 is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It has also been found to inhibit the activation of platelets, which plays a crucial role in the formation of blood clots.
Biochemical and Physiological Effects
DMSO2-NCX 4040 has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and platelet activation. It has also been found to improve endothelial function, which plays a crucial role in maintaining cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMSO2-NCX 4040 in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have minimal toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using DMSO2-NCX 4040 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on DMSO2-NCX 4040. One of the potential areas of research is its potential therapeutic applications in cancer. It has been found to have anti-inflammatory and anti-oxidant properties, which may make it a potential candidate for the treatment of cancer. Another potential area of research is its potential use in combination therapy with other drugs for the treatment of cardiovascular diseases and diabetes. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of DMSO2-NCX 4040.
Conclusion
DMSO2-NCX 4040 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-thrombotic properties that make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of DMSO2-NCX 4040.
Métodos De Síntesis
DMSO2-NCX 4040 can be synthesized by reacting 3,5-dichloroaniline with methylsulfonyl chloride to form N-(3,5-dichlorophenyl)-methylsulfonyl chloride. The resulting compound is then reacted with 4-aminobenzamide to form DMSO2-NCX 4040.
Aplicaciones Científicas De Investigación
DMSO2-NCX 4040 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, diabetes, and cancer. It has been found to have anti-inflammatory, anti-oxidant, and anti-thrombotic properties that make it a potential candidate for the treatment of these diseases. It has also been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(23(2,21)22)14-5-3-10(4-6-14)15(20)18-13-8-11(16)7-12(17)9-13/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILJKUUGYZGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)

